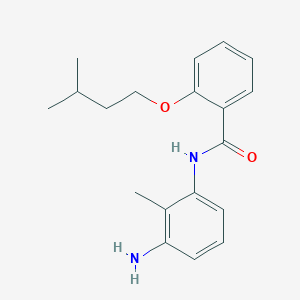

N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide

Description

Infrared (IR) Spectroscopy

Key IR absorptions include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

- δ 7.85–7.80 ppm (d, 1H) : Aromatic proton adjacent to the amide group.

- δ 6.95–6.85 ppm (m, 3H) : Remaining aromatic protons on the benzamide core.

- δ 6.70–6.60 ppm (m, 2H) : Protons on the 3-amino-2-methylphenyl group.

- δ 4.10–3.95 ppm (t, 2H) : OCH2 of the isopentyloxy chain.

- δ 2.20 ppm (s, 3H) : Methyl group on the 2-methylphenyl substituent.

13C NMR (100 MHz, CDCl3) :

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 312.4 ([M]⁺), consistent with the molecular formula C19H24N2O2. Fragmentation pathways include:

- Loss of the isopentyloxy group (m/z 227.3 ).

- Cleavage of the amide bond (m/z 135.1 , corresponding to the 3-amino-2-methylphenyl ion).

| Technique | Key Signals | Assignment |

|---|---|---|

| IR | 1650 cm⁻¹ | Amide C=O stretch |

| 1H NMR | δ 4.10–3.95 ppm (t) | OCH2 of isopentyloxy |

| 13C NMR | δ 167.5 ppm | Amide carbonyl carbon |

| MS | m/z 312.4 ([M]⁺) | Molecular ion |

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(3-methylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-13(2)11-12-23-18-10-5-4-7-15(18)19(22)21-17-9-6-8-16(20)14(17)3/h4-10,13H,11-12,20H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFUFVXAUJOTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OCCC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction Route

A well-documented method for preparing 3-amino-2-methyl-substituted aromatic amines involves nitration of the corresponding methyl-substituted aromatic precursor, followed by reduction of the nitro group to the amine.

- Starting material: 2-methylbenzotrifluoride or analogous methyl-substituted benzene derivatives

- Step 1: Nitration

Nitration is carried out using concentrated nitric-sulfuric acid mixtures at controlled temperatures (0–40°C, preferably 20–30°C). Fuming nitric acid is slowly added to the aromatic substrate dissolved in concentrated sulfuric acid. The reaction is maintained for 1–2 hours at room temperature to afford 3-nitro-2-methyl-substituted intermediates. - Step 2: Reduction

The nitro compound is then chemically reduced to the corresponding amine using standard reducing agents (e.g., catalytic hydrogenation or chemical reductants such as tin(II) chloride or iron in acidic medium).

This method provides good yields of 3-amino-2-methyl-substituted aromatic amines and is scalable due to inexpensive reagents and straightforward reaction conditions.

| Step | Reagents & Conditions | Temperature | Duration | Outcome |

|---|---|---|---|---|

| Nitration | Fuming HNO3 + conc. H2SO4 | 0–40°C (opt. 20–30°C) | 1–2 hours | 3-nitro-2-methyl derivative |

| Reduction | Catalytic hydrogenation or SnCl2/HCl | Ambient to reflux | Several hours | 3-amino-2-methyl derivative |

Synthesis of 2-(Isopentyloxy)benzoic Acid or Derivative

The 2-(isopentyloxy) substitution on the benzamide ring is typically introduced via etherification of 2-hydroxybenzoic acid derivatives.

- Starting material: 2-hydroxybenzoic acid or methyl 2-hydroxybenzoate

- Etherification:

The phenolic hydroxyl group is alkylated using isopentyl (3-methylbutyl) halides (e.g., isopentyl bromide or chloride) under basic conditions such as potassium carbonate in polar aprotic solvents like dimethylformamide or acetone. - Hydrolysis (if ester used):

If methyl ester is used, subsequent hydrolysis under acidic or basic conditions yields the free acid.

This approach allows selective introduction of the isopentyloxy group with good regioselectivity and yield.

| Step | Reagents & Conditions | Temperature | Duration | Outcome |

|---|---|---|---|---|

| Etherification | Isopentyl bromide, K2CO3, DMF | 50–80°C | Several hours | 2-(Isopentyloxy)benzoate |

| Hydrolysis | Acidic or basic hydrolysis (if ester) | Reflux | 2–4 hours | 2-(Isopentyloxy)benzoic acid |

Amide Bond Formation

The final step involves coupling the 3-amino-2-methylphenyl intermediate with the 2-(isopentyloxy)benzoic acid or its activated derivative to form the target benzamide.

Coupling Reagents and Conditions

-

- PyBOP (benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate)

- EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- DCC (dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole)

-

- N-ethyl-N,N-diisopropylamine (DIPEA) or similar tertiary amines

-

- N,N-dimethylformamide (DMF) or 1,2-dimethoxyethane (DME)

Typical conditions:

Reaction is carried out at 0°C to room temperature, stirring overnight to ensure complete coupling.

Example Experimental Procedure

- Dissolve 3-amino-2-methylphenyl compound and 2-(isopentyloxy)benzoic acid in DMF.

- Add coupling reagent (e.g., PyBOP) and base (DIPEA).

- Stir at room temperature overnight.

- Work-up involves extraction with ethyl acetate, washing with brine, drying over MgSO4, and purification by column chromatography.

This method yields the target amide with high purity and moderate to good yield.

| Step | Reagents & Conditions | Temperature | Duration | Outcome |

|---|---|---|---|---|

| Amide coupling | 3-amino-2-methylphenyl + 2-(isopentyloxy)benzoic acid + PyBOP + DIPEA in DMF | 0°C to RT | Overnight | This compound |

Summary Table of Preparation Methods

| Step | Key Reagents/Conditions | Temperature Range | Yield Range | Notes |

|---|---|---|---|---|

| Nitration of methylbenzene derivative | Fuming HNO3, conc. H2SO4 | 0–40°C | High (70–85%) | Controlled addition, mild temp |

| Reduction of nitro group | Catalytic hydrogenation or SnCl2/HCl | RT to reflux | High (80–90%) | Standard chemical reduction |

| Etherification | Isopentyl bromide, K2CO3, DMF | 50–80°C | Moderate to high | Selective alkylation of phenol |

| Hydrolysis (if ester) | Acid/base hydrolysis | Reflux | High | Converts ester to acid |

| Amide coupling | PyBOP, DIPEA, DMF | 0°C to RT | Moderate to high | Overnight stirring, purification needed |

Research Findings and Considerations

- The nitration-reduction sequence for preparing the 3-amino-2-methylphenyl moiety is well-established, providing good regioselectivity and yields with inexpensive reagents.

- Etherification of phenolic hydroxyl groups with branched alkyl halides such as isopentyl bromide proceeds smoothly under basic conditions, allowing incorporation of the isopentyloxy group without significant side reactions.

- Amide bond formation using modern coupling reagents like PyBOP in DMF ensures high efficiency and purity, with minimal racemization or side products.

- Reaction temperature control is critical in nitration and coupling steps to avoid overreaction or decomposition.

- Purification typically involves column chromatography or MPLC, especially to separate positional isomers or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.

Reduction: The compound can undergo reduction reactions to form amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated benzamides.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide involves its interaction with specific molecular targets and pathways. The amino group may facilitate binding to biological receptors, while the isopentyloxy group can enhance lipophilicity, improving membrane permeability. The compound’s effects are mediated through modulation of enzymatic activity and receptor interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The compound’s structure includes:

- 3-Amino-2-methylphenyl group: Provides a polar amino group and steric bulk due to the methyl substituent.

Comparative Data Table

Key Observations :

- Chlorine substitution (e.g., in compounds) increases molecular weight and lipophilicity, which may enhance tissue penetration but reduce solubility .

- Positional isomerism : The 2-isopentyloxy group in the target compound vs. 4-substituted analogs () may alter steric interactions with biological targets.

2.2.1. Sigma (σ) Receptor Affinity

Benzamides like [125I]PIMBA () exhibit high affinity for σ receptors (Kd = 5.80 nM) and are used for prostate cancer imaging. The target compound’s 3-amino-2-methylphenyl and isopentyloxy groups may mimic the pharmacophore of σ ligands, though its affinity remains unverified .

2.2.2. Antimicrobial and Anticancer Activity

- Antimicrobial: Compounds like W1 () and 2-azetidinone derivatives () show activity against Gram-positive bacteria and fungi.

- Anticancer: Benzamides with electron-withdrawing groups (e.g., nitro in ) or rigid heterocycles (e.g., azetidinones in ) exhibit anticancer activity. The target compound’s amino group may confer redox-modulating or pro-drug properties, but further studies are needed .

2.2.3. Antioxidant Activity

N-(anilinocarbonothioyl) benzamides () with hydroxyl or methoxy substituents show antioxidant activity (% inhibition up to 87.7). The target compound’s amino group could act as a radical scavenger, though its efficacy relative to phenolic analogs is unclear .

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound is classified as a benzamide derivative. Its molecular formula is with a molecular weight of approximately 312.42 g/mol. The compound features an aminophenyl group and an isopentyloxy group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an inhibitor or modulator of various biochemical pathways, affecting cellular processes such as:

- Enzyme Inhibition : It has been shown to inhibit certain kinases, which play a significant role in cancer cell proliferation.

- Protein Binding : The compound can bind to proteins, potentially altering their function and activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been observed to induce apoptosis in various cancer cell lines, including:

- MCF-7 (human breast adenocarcinoma) : The compound triggers apoptosis through kinase regulation, impacting mitochondrial pathways and leading to cytochrome c release .

- HepG2 (human hepatoma) : Similar apoptotic mechanisms were noted, emphasizing its role in cancer therapy .

Enzyme Interaction Studies

The compound's ability to act as a modulator of enzyme activity has been documented:

- Cyclin Kinase Inhibition : It exhibits mild inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- PI3 Kinase Pathway : It has been indicated that the compound can inhibit the PI3 kinase pathway, which is often activated in cancer cells .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-Aminophenyl)-4-(isopentyloxy)benzamide | Structure | Similar inhibitory effects on kinases |

| N-(3-Aminophenyl)-3-(isopentyloxy)benzamide | Structure | Varies in reactivity due to substituent position |

This compound stands out due to its unique substitution pattern, influencing its reactivity and biological profile compared to other structural isomers.

Case Studies

- Study on Apoptosis Induction : A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .

- Inhibition of Tumor Growth : In vivo studies have shown that this compound can reduce tumor size in animal models by targeting specific signaling pathways involved in tumor growth and survival .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.